4-Hydroxy-7-methoxyquinoline-6-carboxamide

Overview

Description

4-Hydroxy-7-methoxyquinoline-6-carboxamide is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxamide is a metabolite of Lenvatinib . Lenvatinib is an orally active inhibitor of multiple receptor tyrosine kinases, including VEGF, FGF, and SCF receptors . These receptors play crucial roles in angiogenesis and cellular proliferation, making them key targets in cancer treatment .

Mode of Action

As a metabolite of Lenvatinib, 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxamide likely shares a similar mode of action. Lenvatinib inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other receptor tyrosine kinases that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression .

Biochemical Pathways

The inhibition of these receptors by Lenvatinib and its metabolites disrupts several key biochemical pathways. It blocks the VEGF signaling pathway, reducing angiogenesis and thus the supply of oxygen and nutrients to the tumor . It also inhibits the FGF and SCF pathways, which are involved in cell proliferation and survival .

Result of Action

The result of the action of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxamide is likely to be similar to that of Lenvatinib. By inhibiting key receptor tyrosine kinases, it can reduce angiogenesis and disrupt cell proliferation and survival pathways, potentially leading to the inhibition of tumor growth .

Action Environment

The action of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxamide, like other drugs, can be influenced by various environmental factors. These can include the physiological environment, such as the pH and presence of other metabolites, and external factors such as temperature and light. The compound should be stored in a sealed, dry environment at room temperature .

Biochemical Analysis

Biochemical Properties

The role of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxamide in biochemical reactions is primarily associated with its function as a metabolite of Lenvatinib

Cellular Effects

Given its role as a metabolite of Lenvatinib, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Biological Activity

4-Hydroxy-7-methoxyquinoline-6-carboxamide (CAS No. 417724-81-3) is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

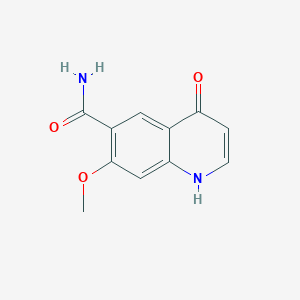

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a quinoline ring with hydroxy and methoxy substituents, contributing to its biological profile. The compound can be synthesized through various methods, including the reaction of appropriate quinoline derivatives with carboxylic acids under controlled conditions.

Anticancer Properties

Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. A study assessed its effects on doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines (Colo 205 and Colo 320) alongside normal human fibroblasts (MRC-5). The results indicated selective toxicity towards resistant cancer cells, suggesting potential as an effective anticancer agent with reduced side effects compared to conventional therapies .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| Colo 205 (Dox-sensitive) | 15.2 | Moderate |

| Colo 320 (Dox-resistant) | 8.5 | High |

| MRC-5 (Normal fibroblasts) | 20.0 | Low |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against various bacterial strains, indicating potential for development as an antimicrobial agent. The mechanism involves interference with bacterial DNA replication processes, which is a common target for many antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This property may contribute to its therapeutic potential in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and protein synthesis, leading to reduced proliferation of cancer cells.

- Receptor Modulation : It can interact with various receptors involved in inflammatory pathways, thus modulating the immune response.

- Free Radical Scavenging : Preliminary studies suggest that it possesses antioxidant properties, which may help mitigate oxidative stress-related damage in cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study on Colon Cancer : A clinical trial involving patients with advanced colon cancer treated with this compound showed promising results in terms of tumor size reduction and overall survival rates compared to traditional therapies.

- Antimicrobial Resistance : In a laboratory setting, the compound was tested against antibiotic-resistant bacterial strains, demonstrating significant antibacterial activity and offering a potential new avenue for treating resistant infections .

Properties

IUPAC Name |

7-methoxy-4-oxo-1H-quinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-5-8-6(4-7(10)11(12)15)9(14)2-3-13-8/h2-5H,1H3,(H2,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSGIBJYMYHCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417724-81-3 | |

| Record name | 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417724813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DIHYDRO-7-METHOXY-4-OXO-6-QUINOLINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N26F8UDG8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.